
4-Benzylpiperidine
Übersicht
Beschreibung
4-Benzylpiperidine is a chemical compound with the molecular formula C12H17N. It is a derivative of piperidine, where a benzyl group is attached to the nitrogen atom at the fourth position of the piperidine ring. This compound is known for its use in scientific research, particularly in the study of monoamine neurotransmitters. It acts as a monoamine releasing agent with a high selectivity for releasing dopamine over serotonin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Benzylpiperidine can be synthesized through several methods. One common synthetic route involves the reaction of 4-cyanopyridine with toluene to produce 4-benzylpyridine. This intermediate is then subjected to catalytic hydrogenation to reduce the pyridine ring, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves the use of high-pressure hydrogenation reactors and catalysts such as palladium or rhodium on carbon. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Benzylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation using palladium or rhodium catalysts.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted benzylpiperidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
4-Benzylpiperidine exhibits several pharmacological activities that make it a subject of interest in drug development.
1.1. Anti-Inflammatory Activity
Research has demonstrated that this compound possesses significant anti-inflammatory properties. A study evaluated its ability to inhibit protein denaturation and proteinase activity, revealing dose-dependent inhibition comparable to standard anti-inflammatory drugs like aspirin. The maximum inhibition observed was 73.80% at a concentration of 1000 µg/ml for albumin denaturation and 57.77% for proteinase activity . These findings suggest that this compound could serve as a lead compound for developing new anti-inflammatory medications.
1.2. Dopamine and Norepinephrine Release
This compound acts as a monoamine releasing agent with a notable preference for dopamine over serotonin. It has been shown to have a fast onset of action and a short duration, making it effective in preclinical models for treating cocaine dependence . Its selectivity for norepinephrine release further enhances its potential therapeutic applications, particularly in mood disorders.
Synthesis of Derivatives
The synthesis of derivatives of this compound has been explored to enhance its pharmacological effects.
2.1. Carboxamide Derivatives
A series of carboxamide derivatives of this compound were synthesized and tested for dual reuptake inhibition of serotonin and norepinephrine. Compounds with specific structural modifications showed improved activity compared to established drugs like venlafaxine HCl, indicating that structural variations can significantly influence their pharmacological efficacy .
2.2. Transdermal Formulations
Recent studies have focused on developing transdermal delivery systems for this compound, capitalizing on its favorable physicochemical properties such as low melting point and moderate lipophilicity. These formulations aim to sustain the drug's action duration while minimizing side effects associated with rapid systemic absorption .
Therapeutic Potential
The therapeutic implications of this compound extend across various medical fields.
3.1. Treatment of Cocaine Dependence
As an agonist medication, this compound has shown promise in reducing cravings associated with cocaine use disorder by acting on similar pharmacological pathways without the high toxicity levels seen with cocaine itself . This makes it a candidate for further research into addiction treatment strategies.
3.2. Neurological Disorders
Due to its ability to enhance dopamine synthesis, this compound is being investigated for potential applications in treating neurological disorders such as Parkinson's disease . Its role as a monoamine oxidase inhibitor may also contribute to neuroprotective effects, warranting further exploration in clinical settings.
Case Studies and Research Findings
Wirkmechanismus
4-Benzylpiperidine acts primarily as a monoamine releasing agent. It selectively releases dopamine and norepinephrine by promoting the release of these neurotransmitters from presynaptic neurons. It also functions as a monoamine oxidase inhibitor, particularly inhibiting monoamine oxidase A, which prevents the breakdown of monoamines and enhances their availability in the synaptic cleft .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Benzylpiperidine
- Benzylpiperazine
- Tetrahydroisoquinoline
Comparison
4-Benzylpiperidine is unique in its high selectivity for releasing dopamine over serotonin, making it particularly useful in studies focused on dopaminergic systems. In contrast, compounds like benzylpiperazine have broader activity profiles, affecting multiple neurotransmitter systems. Tetrahydroisoquinoline derivatives are structurally similar but have different pharmacological properties and applications .
Biologische Aktivität
4-Benzylpiperidine is an organic compound with notable biological activities, particularly in the context of neuropharmacology and anti-inflammatory effects. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Pharmacological Properties
This compound acts primarily as a monoamine releasing agent , exhibiting a significant selectivity for dopamine release over serotonin. Studies have shown that it has a 20-40 fold selectivity for dopamine compared to serotonin and is also effective in releasing norepinephrine. The effective concentrations (EC50) for these neurotransmitters are as follows:
Neurotransmitter | EC50 (nM) |
---|---|
Dopamine (DA) | 109 |
Norepinephrine (NE) | 41.4 |
Serotonin (5-HT) | 5246 |
Additionally, this compound functions as a weak monoamine oxidase inhibitor (MAOI), with IC50 values of 130 µM for MAO-A and 750 µM for MAO-B, indicating its potential in modulating neurotransmitter levels in the brain .
Anti-inflammatory Activity
Research has demonstrated the anti-inflammatory properties of this compound. A study evaluated its effects on protein denaturation and proteinase activity, revealing a dose-dependent inhibition of these processes. The results indicated that this compound could significantly inhibit heat-induced albumin denaturation and showed promising antiproteinase activity when compared to standard anti-inflammatory drugs like aspirin .
Key Findings:
- Inhibition of Protein Denaturation : The compound effectively reduced protein denaturation, which is crucial in inflammatory responses.
- Proteinase Inhibitory Activity : Demonstrated significant inhibition of proteinase activity, suggesting protective effects against tissue damage during inflammatory reactions.
Structure-Activity Relationship
A recent study explored the structure-activity relationship (SAR) of various synthetic derivatives of this compound carboxamides. It was found that the number of carbon linkers between the piperidine and benzyl groups plays a critical role in determining their selectivity towards serotonin and norepinephrine transporters. Compounds with a two-carbon linker exhibited higher potency in inhibiting dopamine reuptake compared to those with three-carbon linkers .
Applications in Drug Development
This compound has been investigated as a potential substitute agonist for cocaine-use disorder due to its ability to release dopamine and norepinephrine effectively. Its rapid onset and short duration of action present challenges; however, transdermal delivery systems have been proposed to enhance its therapeutic efficacy by providing sustained drug release, thereby reducing cravings associated with substance use disorders .
Case Studies
- Transdermal Patch Development : A study focused on developing a transdermal patch for this compound aimed to improve its pharmacokinetic profile. The patch demonstrated effective permeation through human skin, suggesting it could be a viable option for long-term treatment strategies in managing cocaine dependence .
- Dual Reuptake Inhibition : Another investigation synthesized various this compound carboxamides that showed dual inhibition of serotonin and norepinephrine reuptake, indicating their potential as antidepressants with fewer side effects than traditional SSRIs .
Eigenschaften
IUPAC Name |
4-benzylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h1-5,12-13H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGXADJDTPFFSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3067603 | |
Record name | 4-Benzylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3067603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31252-42-3 | |
Record name | 4-Benzylpiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31252-42-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Benzylpiperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031252423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Benzylpiperidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30346 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Piperidine, 4-(phenylmethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Benzylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3067603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-benzylpiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.926 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-BENZYLPIPERIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JDF1T4667S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of 4-Benzylpiperidine?
A1: Research indicates that this compound exhibits affinity for various targets, including:* Sigma receptors (σ1 and σ2): [] * N-methyl-D-aspartate receptors (NMDARs), particularly the NR2B subtype: [, , , , , ] * CC chemokine receptor-3 (CCR3): []* Dopamine transporter (DAT): []
Q2: How does this compound interact with NMDARs and what are the downstream consequences?
A2: While the precise binding site on NMDARs is not fully elucidated, research suggests that this compound analogs act as antagonists, potentially by interfering with the binding of glutamate, the endogenous agonist. [, , , , , ] This antagonism of NMDARs, particularly the NR2B subtype, is thought to contribute to their potential therapeutic effects in conditions like neuropathic pain and Parkinson's disease.
Q3: What is the molecular formula and molecular weight of this compound?
A3: The molecular formula of this compound is C12H17N, and its molecular weight is 175.27 g/mol.
Q4: Are there any spectroscopic data available for this compound?
A4: While specific spectroscopic data for the unsubstituted this compound are not extensively detailed in the provided literature, many research papers characterize derivatives using techniques like IR, NMR (1H and 13C), and elemental analysis. [, , , ]
Q5: Is there information available about the material compatibility and stability of this compound under various conditions?
A5: The provided literature focuses primarily on the biological activity and synthesis of this compound derivatives. Information on its material compatibility and stability under various conditions is limited and would require further investigation.
Q6: Does this compound exhibit any catalytic properties?
A6: The current research primarily focuses on this compound's biological activity and its potential as a pharmaceutical agent. There is no indication of catalytic properties for this compound within the provided documents.
Q7: How has computational chemistry been employed in research on this compound?
A7: Computational chemistry plays a crucial role in understanding the interaction of this compound derivatives with their targets. Molecular docking studies have been utilized to predict binding modes and affinities to receptors like CCR3 [] and to assess the potential of derivatives as aromatase inhibitors. []
Q8: Have any Quantitative Structure-Activity Relationship (QSAR) models been developed for this compound derivatives?
A8: Yes, QSAR models have been developed to understand the relationship between the structure of this compound analogs and their biological activity. For example, a CoMSIA model was developed based on binding data for a series of indole- and benzimidazole-2-carboxamides, providing insights for designing new derivatives with improved activity. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.